Regiochemical Differentiation: Carboxylate Position Determines Hydrogen-Bond Donor Topology and Steric Environment
The target compound positions the carboxylic acid ortho- to the biphenyl linkage on the fluorinated ring (4-fluoro-2-arylbenzoic acid), whereas the closest regioisomer 4'-fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid (CAS 942475-07-2) carries the COOH on the non-fluorinated ring at the para position relative to the biphenyl bond. This topological difference alters the dihedral angle between the carboxylate plane and the biphenyl system, the pKa of the acid group (as modulated by through-space electrostatic effects from the ortho-fluorine vs. para-fluorine), and the trajectory of hydrogen bonds available for target engagement [1]. In SAR programs exploiting N-phenylanthranilate or related scaffolds — such as AKR1C3 inhibitors derived from flufenamic acid — the ortho-carboxylate geometry on the substituted ring is critical for maintaining the binding orientation observed crystallographically [2].
| Evidence Dimension | Carboxylate position on biphenyl scaffold |
|---|---|
| Target Compound Data | COOH ortho- to biphenyl bond on 4-fluoro-substituted ring (2-arylbenzoic acid topology); 2 rotatable bonds |
| Comparator Or Baseline | CAS 942475-07-2: COOH para- to biphenyl bond on non-fluorinated ring; CAS 926222-59-5: COOH ortho- to F on 2-fluoro-substituted ring; both show identical computed XLogP (4.1) and MW (284.20) |
| Quantified Difference | Distinct InChIKey: SKLBOKFIBVBVRD (target) vs. WBIJBBBOHSRCAK (942475-07-2) vs. FOMRSNDIYBAOSO (926222-59-5); all C14H8F4O2 and XLogP = 4.1 |
| Conditions | Computed molecular properties from PubChem (XLogP3-AA algorithm); no experimental pKa comparison available |
Why This Matters
The ortho-carboxylate-on-fluorinated-ring topology is a structural prerequisite for reproducing key pharmacophoric interactions in AKR1C3 inhibitor and flufenamic acid analog SAR programs; regioisomers with COOH on the non-fluorinated ring cannot recapitulate this geometry and may yield false-negative or off-trajectory SAR.
- [1] PubChem Compound Summaries: CID 16768620 (target, CAS 926221-15-0), CID 26597809 (CAS 942475-07-2), CID 16768711 (CAS 926222-59-5), National Center for Biotechnology Information, accessed 2026-05-03. View Source
- [2] Adeniji, A.O., Twenter, B.M., Byrns, M.C., Jin, Y., Chen, M., Winkler, J.D., Penning, T.M., 'Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure-Activity Relationships,' J. Med. Chem., 2012, 55, 2311–2323. View Source
